molecular formula C17H20N2O4S2 B5543607 N-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5543607
M. Wt: 380.5 g/mol
InChI Key: WBCNTHUZWAXXHG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Organic Chemistry Applications The compound's structural features suggest its potential application in the enantioselective synthesis of complex molecules. For example, research on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the utility of similar compounds in organic synthesis, particularly in constructing chiral centers and complex molecular frameworks (Calvez, Chiaroni, & Langlois, 1998).

Material Science and Structural Analysis Compounds with similar structures have been evaluated for their potential in material science and structural analysis. For instance, the crystal structure and molecular conformation of a solvated compound related to the one were studied, highlighting the compound's role in understanding molecular interactions and structural properties (Banerjee et al., 2002).

Pharmacological Research and Biological Activities Related compounds have been investigated for their pharmacological properties. For example, receptor interaction profiles of novel N-2-methoxybenzyl derivatives of psychoactive substances have been characterized, suggesting potential applications in neuropharmacology and the development of therapeutic agents (Rickli et al., 2015).

Synthetic Methodologies and Chemical Transformations The compound's structural motifs are useful in synthetic chemistry for developing new methodologies and chemical transformations. For instance, the use of similar compounds in the benzylation of alcohols and phenols demonstrates their utility as intermediates in synthetic routes, contributing to the development of diverse chemical entities (Carlsen, 1998).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-14-6-4-13(5-7-14)11-18-17(20)16-10-15(12-24-16)25(21,22)19-8-2-3-9-19/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCNTHUZWAXXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.